6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Preparation Methods
The synthesis of 6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine involves several steps. One common synthetic route includes the reaction of 4-phenylbutylamine with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the phenyl group at the 6-position of the pyrimidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding pyrimidine N-oxides, while reduction may yield the corresponding amines.
Scientific Research Applications
6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development . In medicine, it has been investigated for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor
Mechanism of Action
The mechanism of action of 6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The molecular pathways involved in its action include the regulation of the cell cycle and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives . These compounds share a similar pyrimidine core structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include 2,4-diamino-5-phenyl-6-ethylpyrimidine and pyrimido[4,5-d]pyrimidines .
Properties
CAS No. |
2360-69-2 |
---|---|
Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N4/c21-19-17(14-8-7-11-15-9-3-1-4-10-15)18(23-20(22)24-19)16-12-5-2-6-13-16/h1-6,9-10,12-13H,7-8,11,14H2,(H4,21,22,23,24) |
InChI Key |
QCLPYMBPULHWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.